molecular formula C22H24N4O2S2 B2386266 1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine CAS No. 862977-09-1

1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine

Cat. No. B2386266
CAS RN: 862977-09-1
M. Wt: 440.58
InChI Key: CNYICGOREXPAPM-UHFFFAOYSA-N
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Description

1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine (BETP) is a compound that has attracted the attention of many researchers due to its potential applications in various fields, including medicinal chemistry, material science, and biological research. BETP is a heterocyclic compound that contains a piperazine ring and two benzothiazole rings, which are known for their biological activities.

Scientific Research Applications

Antibacterial Activity

The compound’s thiazole and sulfonamide moieties contribute to its antibacterial properties. Researchers have synthesized derivatives combining these groups and evaluated their efficacy. Notably, some compounds exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Specificity is evident when comparing drug–peptide complexes with synthetic intermediate–peptide complexes .

Antioxidant Properties

While not extensively studied, certain derivatives of this compound have demonstrated antioxidant activity. Their ability to scavenge free radicals and protect against oxidative stress warrants further investigation .

Anti-Tubercular Potential

Given the urgent need for new anti-tubercular agents, exploring benzothiazole-based compounds is crucial. Although specific data on this compound’s anti-tubercular activity are scarce, it could be a promising avenue for future research .

properties

IUPAC Name

4-ethoxy-2-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S2/c1-3-27-15-7-5-9-17-19(15)23-21(29-17)25-11-13-26(14-12-25)22-24-20-16(28-4-2)8-6-10-18(20)30-22/h5-10H,3-4,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYICGOREXPAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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